Isatin-5-sulfonic acid sodium salt dihydrate
Overview
Description
Isatin-5-sulfonic acid sodium salt dihydrate is a chemical compound with the molecular formula C8H4NNaO5S·2H2O and a molecular weight of 285.21 g/mol. It is a sodium salt of isatin-5-sulfonic acid and is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isatin-5-sulfonic acid sodium salt dihydrate can be synthesized through the sulfonation of isatin. The reaction involves treating isatin with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the 5-position of the indole ring. The resulting product is then neutralized with sodium hydroxide to form the sodium salt, followed by crystallization to obtain the dihydrate form.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale sulfonation reactors and efficient separation techniques to ensure high purity and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: Isatin-5-sulfonic acid sodium salt dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of isatin-5-sulfonic acid derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound, such as isatin-5-sulfonic acid sodium salt monohydrate.
Substitution: Substitution reactions can result in the formation of various substituted isatin derivatives.
Scientific Research Applications
Isatin-5-sulfonic acid sodium salt dihydrate is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, it serves as a potent inhibitor of caspases, making it valuable in apoptosis research and potential therapeutic applications.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of caspases, which are enzymes involved in the process of apoptosis (programmed cell death). By inhibiting caspase-3, isatin-5-sulfonic acid sodium salt dihydrate prevents the execution phase of apoptosis, thereby promoting cell survival.
Molecular Targets and Pathways Involved:
Caspase-3: The primary molecular target is caspase-3, a key enzyme in the apoptotic pathway.
Apoptosis Pathway: The compound interferes with the apoptosis pathway, preventing the activation of downstream caspases and the subsequent cell death.
Comparison with Similar Compounds
Isatin-3-sulfonic acid sodium salt
Isatin-7-sulfonic acid sodium salt
Isatin-4-sulfonic acid sodium salt
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Properties
IUPAC Name |
sodium;2,3-dioxo-1H-indole-5-sulfonate;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5S.Na.2H2O/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11;;;/h1-3H,(H,9,10,11)(H,12,13,14);;2*1H2/q;+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAFLTFHMZZJFP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=O)N2.O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679583 | |
Record name | Sodium 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate--water (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207399-16-4, 652154-08-0 | |
Record name | Sodium 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate--water (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isatin-5-sulfonic acid sodium salt dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 207399-16-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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